7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
7-[4-(2-methoxyacetyl)piperazine-1-carbonyl]-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O5/c1-34-17-22(31)28-9-11-29(12-10-28)24(32)20-15-27(14-19-8-5-13-35-19)16-21-23(20)26-30(25(21)33)18-6-3-2-4-7-18/h2-4,6-7,15-16,19H,5,8-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEZNHKKYGRPSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and synthesis.
Chemical Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H29N5O5 |
| Molecular Weight | 467.5 g/mol |
| CAS Number | 1021095-84-0 |
Structural Features
The compound features a piperazine ring which is known for its diverse biological activities. The presence of the methoxyacetyl group enhances its lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Receptor Binding Affinity
Research indicates that compounds with similar structures exhibit significant binding affinity to various receptors:
- Serotonin Receptors : Compounds with piperazine moieties have shown varying affinities for the 5-HT1A receptor. Modifications at the N-1 position of piperazine can enhance or diminish this affinity. For instance, derivatives with specific substituents have demonstrated subnanomolar Ki values, indicating high binding affinity .
- Dopamine Receptors : The compound's structure suggests potential interactions with D2 receptors, which are crucial in the treatment of psychiatric disorders. The influence of substituents on the piperazine ring can modulate this interaction .
- Alpha Receptors : Selectivity over alpha1 receptors has been noted in related compounds, suggesting that this compound may also exhibit selective activity against these receptors .
Pharmacological Effects
The biological activity of this compound is further characterized by its pharmacological effects:
- Antidepressant Activity : Compounds targeting serotonin receptors are often explored for their antidepressant properties. The structural modifications in this compound may contribute to such effects.
- Anxiolytic Effects : Similar piperazine derivatives have been reported to exhibit anxiolytic properties, potentially making this compound a candidate for further exploration in anxiety disorders.
Synthesis and Characterization
The synthesis of compounds like this compound typically involves multi-step organic reactions. These reactions often include cyclization processes that yield the desired pyrazolo-pyridine framework .
In Vivo Studies
While specific in vivo studies on this exact compound may be limited, related compounds have shown promising results in animal models for depression and anxiety . Future studies are needed to validate these effects specifically for the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
- Pyrazolo[4,3-c]pyridine vs. Pyrazolo[3,4-b]pyridine: The target compound’s pyrazolo[4,3-c]pyridine core is less common than pyrazolo[3,4-b]pyridine derivatives (e.g., 4-aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one in ).
Pyrazolo-Pyrimidine Hybrids :
Compounds like 3,8-diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine () incorporate additional heterocycles, enhancing rigidity and selectivity but reducing synthetic accessibility compared to the target compound’s simpler core .
Substituent Analysis
Antimicrobial Activity (Indirect Comparison)
While the target compound’s bioactivity data are unavailable, structurally related pyrazolo-pyridines exhibit antimicrobial properties. For example, ’s thioxo derivative (compound 6) showed moderate activity against S. aureus (MIC = 32 µg/mL) and C. albicans (MIC = 64 µg/mL).
Solubility and Lipophilicity
- The tetrahydrofuran-2-ylmethyl group increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration.
- The 2-methoxyacetyl-piperazine moiety balances hydrophilicity (clogD ~1.8), contrasting with ’s furan-carbonyl analog (clogD ~2.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
